N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride - 1331239-41-8

N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride

Catalog Number: EVT-2850821
CAS Number: 1331239-41-8
Molecular Formula: C22H32ClN5O2
Molecular Weight: 433.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Teneligliptin Hydrobromide

  • Compound Description: Teneligliptin Hydrobromide (I, Figure 1 in []) is a marketed drug used for the treatment of Type 2 Diabetes (T2D) under the trade name Tenelia. It was approved for use in Japan in 2012. []
  • Relevance: While the full structure of Teneligliptin Hydrobromide is not provided in the abstract, it's stated to incorporate a "1,3,5-substituted pyrazole moiety." [] This makes it structurally related to N-Butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide Hydrochloride, which also features a 1,3,5-substituted pyrazole core. The research paper focuses on finding new economical routes for the synthesis of Teneligliptin, highlighting the importance of the 5-piperazine pyrazole derivative as a key intermediate. []
  • Compound Description: This compound is a crucial intermediate in the synthesis of Teneligliptin Hydrobromide. [] The paper discusses improved synthetic methods for this derivative, focusing on protecting the piperazine moiety with methyl or benzyl groups. []
  • Relevance: The 5-piperazine pyrazole derivative shares a significant structural similarity with N-Butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide Hydrochloride, both containing a pyrazole ring substituted at the 5-position with a piperazine ring. [] The paper's exploration of different protecting groups for the piperazine moiety further highlights the importance of this structural feature in the context of the target compound. []

CCT196969

  • Compound Description: CCT196969 ([1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]) is a panRAF inhibitor studied for its potential in treating melanoma brain metastases. []
  • Relevance: CCT196969 shares the core structure of a 1,3,5-substituted pyrazole with N-Butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide Hydrochloride. [] This structural similarity, alongside its biological activity as a panRAF inhibitor, makes it a relevant compound for comparison. []

LY3009120

  • Compound Description: LY3009120 ([1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea]) is another panRAF inhibitor studied for its potential in treating melanoma brain metastases. [] It demonstrates superior in vitro efficacy against patient-derived melanoma cells compared to other panRAF inhibitors. []
  • Relevance: Though it doesn't share the pyrazole core, LY3009120 is grouped in the same functional category as CCT196969 and studied alongside it for the same purpose. [] This suggests a potential structural or mechanistic relationship to the 1,3,5-substituted pyrazole class, making it relevant to N-Butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide Hydrochloride in a broader research context. []

MLN2480

  • Compound Description: MLN2480 ([4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-]) is a panRAF inhibitor investigated for treating melanoma brain metastases. [] While it shows a higher brain distribution than LY3009120, its in vitro efficacy is lower. []
  • Relevance: Similar to LY3009120, MLN2480 is grouped with CCT196969 and investigated for its ability to inhibit panRAF. [] This functional grouping, despite the absence of a pyrazole core, indicates a potential connection to the broader chemical class of N-Butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide Hydrochloride. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

  • Compound Description: CDPPB is a positive allosteric modulator (potentiator) of both metabotropic glutamate receptor subtype 5 (mGluR5) and subtype 1 (mGluR1). []
  • Relevance: CDPPB shares a structural similarity with N-Butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide Hydrochloride through its 1,3-substituted pyrazole core. [] The research on CDPPB and its analogs highlights the potential of modulating mGluR subtypes using compounds with this structural motif, suggesting potential biological activities for the target compound. []

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

  • Compound Description: VU-71 is a positive allosteric modulator that shows selectivity for mGluR1. []
  • Relevance: Similar to CDPPB, VU-71 also shares the 1,3-substituted pyrazole core with N-Butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide Hydrochloride. [] This structural resemblance, coupled with its specific activity on mGluR1, further suggests the potential of exploring the target compound for mGluR modulation. []

Properties

CAS Number

1331239-41-8

Product Name

N-butyl-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)-N-phenylacetamide hydrochloride

IUPAC Name

N-butyl-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]-N-phenylacetamide;hydrochloride

Molecular Formula

C22H32ClN5O2

Molecular Weight

433.98

InChI

InChI=1S/C22H31N5O2.ClH/c1-4-5-11-26(19-9-7-6-8-10-19)21(28)17-27-18(2)16-20(23-27)22(29)25-14-12-24(3)13-15-25;/h6-10,16H,4-5,11-15,17H2,1-3H3;1H

InChI Key

OXQBIBJGFSFAPE-UHFFFAOYSA-N

SMILES

CCCCN(C1=CC=CC=C1)C(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.